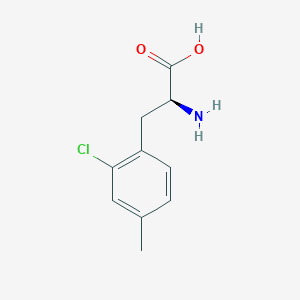
2-Methyl-3-(methylsulfonyl)phenylboronic Acid
Übersicht
Beschreibung
2-Methyl-3-(methylsulfonyl)phenylboronic acid (MMPB) is a boronic acid derivative that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry. MMPB is a versatile compound that can be used as a reagent in various chemical reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reactions. In addition, MMPB has been studied for its potential use in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Catalysis
- Palladium-Catalyzed Synthesis : 2-Methyl-3-(methylsulfonyl)phenylboronic acid is used as a catalyst in palladium-nanoparticle reactions, particularly in synthesizing fine chemicals. These catalysts have shown high selectivity and efficiency in key reactions like hydrogenation and Suzuki cross-coupling (Nemygina et al., 2016).
Pharmaceutical Synthesis
- Sulfonyl Chlorides Synthesis : It plays a role in synthesizing sulfonyl chlorides of phenylboronic acids, useful in preparing sulfonamides for pharmaceutical applications (Vedsø et al., 2004).
Nanoparticle Development
- Nano-Carrier for Insulin : In the field of drug delivery, this compound derivatives have been used in developing nanoparticles for nasal insulin adsorption, showing significant potential in peptide and protein drug delivery (Cheng et al., 2012).
Chemical Synthesis
- Synthesis of Biological Compounds : It is involved in the synthesis of various biological compounds, demonstrating versatility in chemical reactions and product formations (Zolfigol et al., 2015).
Sugar Detection
- Sugar Detection in Biological Samples : Modified derivatives of this compound are used in reactive desorption electrospray ionization for sugar detection in biological samples, showcasing its utility in analytical chemistry (Zhang & Chen, 2010).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Methyl-3-(methylsulfonyl)phenylboronic Acid is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . .
Mode of Action
It’s known that boronic esters, in general, can undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .
Biochemical Pathways
The protodeboronation of boronic esters has been used in various chemical transformations, such as the formal anti-markovnikov alkene hydromethylation .
Result of Action
The protodeboronation of boronic esters has been used in the synthesis of various compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of +4°C . It’s also important to avoid dust formation
Biochemische Analyse
Biochemical Properties
They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in boronic acids can be converted into a broad range of functional groups, expanding their biochemical interactions .
Cellular Effects
Boronic acids and their derivatives are known to influence cell function through their interactions with various biomolecules .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
(2-methyl-3-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMZNEHQVPYMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)S(=O)(=O)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















